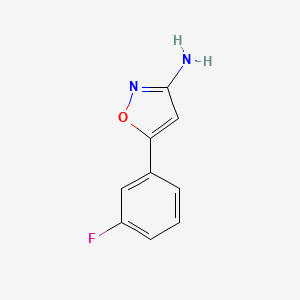

5-(3-Fluorophenyl)-1,2-oxazol-3-amine

Overview

Description

Molecular Structure Analysis

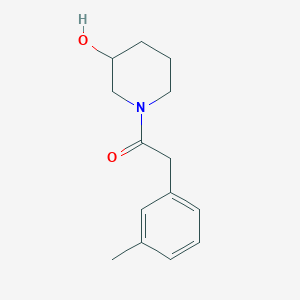

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 3-fluorophenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the 3-fluorophenyl group. The oxazole ring is aromatic and relatively stable, but can participate in various reactions under certain conditions .Scientific Research Applications

5-(3-Fluorophenyl)-1,2-oxazol-3-amine has been widely studied in the fields of medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of various compounds, including a variety of pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antibiotics. It has also been used to synthesize small-molecule inhibitors of enzymes involved in the regulation of gene expression.

Mechanism of Action

Target of Action

The primary target of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine is the protease-activated receptor 1 (PAR-1), also known as the thrombin receptor . This receptor is highly expressed on platelets and plays a crucial role in mediating thrombotic response .

Mode of Action

This compound functions as an antagonist of the PAR-1 receptor . It inhibits thrombin-related platelet aggregation, which is a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors .

Biochemical Pathways

The compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of many different nucleic acid components. Enzymes from these routes, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases, have been successfully employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs .

Pharmacokinetics

The pharmacokinetic properties of this compound include high bioavailability, extensive protein binding, and hepatic metabolism primarily via the CYP3A enzymes . The compound has a long elimination half-life, and it is excreted through feces and urine . These properties impact the compound’s bioavailability and its overall therapeutic effect.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of platelet aggregation and the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of strong CYP3A4 inhibitors or inducers, which can alter its metabolism . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .

Advantages and Limitations for Lab Experiments

5-(3-Fluorophenyl)-1,2-oxazol-3-amine is a useful compound for laboratory experiments due to its low toxicity and its ability to be easily synthesized. It is also relatively inexpensive and can be synthesized in large quantities. However, its mechanism of action is not fully understood and its effects on humans is still unknown.

Future Directions

There are a variety of potential future directions for research on 5-(3-Fluorophenyl)-1,2-oxazol-3-amine. These include further studies on its mechanism of action, its effects on humans, and its potential applications in the treatment of various diseases. Additionally, further research could be conducted on the synthesis of this compound and its derivatives, as well as its potential uses in the synthesis of other compounds. Finally, further studies could be conducted to determine the toxicity of this compound and its derivatives.

Safety and Hazards

properties

IUPAC Name |

5-(3-fluorophenyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJLOFXXXNEIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)

![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1467222.png)

![4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467225.png)

![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)

![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1467230.png)

![{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467231.png)